

Core Compound Profile and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzenethiol

CAS No.: 31183-81-0

Cat. No.: B1340713

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2-Amino-4-methylbenzenethiol, also known as 2-amino-4-methylthiophenol, is an organosulfur compound featuring an aromatic ring substituted with amino (-NH₂), thiol (-SH), and methyl (-CH₃) functional groups. This specific arrangement, particularly the ortho-relationship between the amino and thiol groups, makes it an exceptionally valuable precursor for the synthesis of benzothiazoles and other related heterocyclic scaffolds. Its properties are dictated by the interplay of these functional groups, which influence its reactivity, solubility, and handling characteristics.

The thiol group is a weak acid, more acidic than a corresponding alcohol, while the amino group provides a basic and nucleophilic center.^[1] The methyl group, being electron-donating, subtly influences the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of **2-Amino-4-methylbenzenethiol**

Property	Value	Source
IUPAC Name	2-amino-4-methylbenzenethiol	PubChem[2]
CAS Number	31183-81-0	PubChem[2]
Molecular Formula	C ₇ H ₉ NS	PubChem[2]
Molecular Weight	139.22 g/mol	PubChem[2], BLD Pharm[3]
Appearance	Not specified, likely a solid or oil	General Knowledge
SMILES	<chem>CC1=CC(=C(C=C1)S)N</chem>	PubChem[2]
InChIKey	QCLMTLDABHUUBC-UHFFFAOYSA-N	PubChem[2]
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]

Synthesis and Purification: A Mechanistic Approach

The synthesis of 2-aminothiophenols often involves multi-step pathways. A robust and commonly cited strategy involves the alkaline hydrolysis of a more stable precursor, the corresponding 2-aminobenzothiazole. This approach is advantageous as benzothiazoles are often more readily prepared and purified.

The rationale for this pathway lies in the stability of the benzothiazole ring, which can be cleaved under forcing conditions (e.g., strong base and heat) to yield the desired aminothiophenol. The starting material, 6-methyl-2-aminobenzothiazole, can itself be synthesized from p-toluidine.

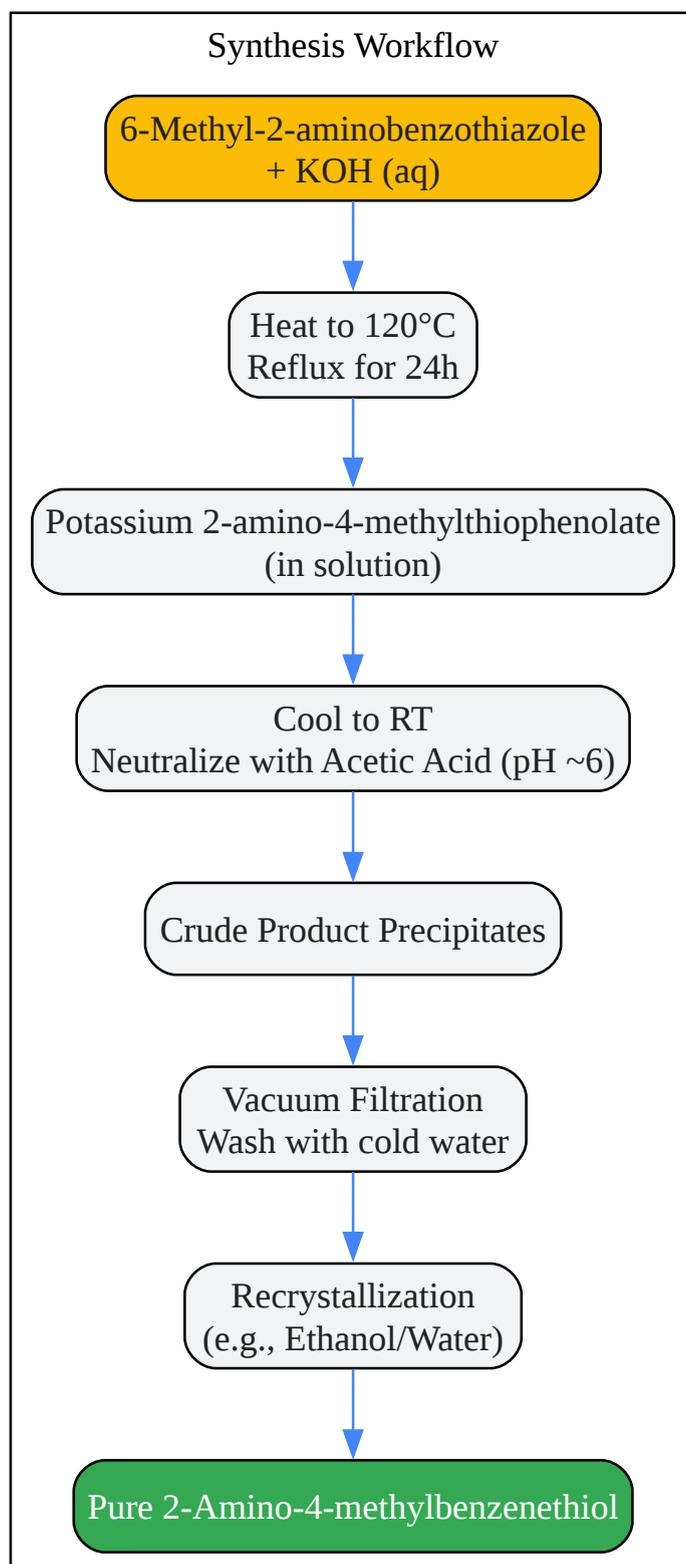
Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from established procedures for similar aminothiophenols.[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methyl-2-aminobenzothiazole (1 equivalent) and a concentrated aqueous

solution of potassium hydroxide (10 equivalents). The high concentration of KOH is critical to drive the ring-opening hydrolysis.

- **Hydrolysis:** Heat the mixture to 120 °C under reflux with vigorous stirring. Maintain reflux for 24 hours. The elevated temperature provides the necessary activation energy to overcome the aromatic stability of the thiazole ring.
- **Work-up and Neutralization:** After 24 hours, cool the reaction mixture to room temperature. The product exists as its potassium thiophenolate salt. Filter the mixture to remove any insoluble impurities. Carefully neutralize the filtrate by the dropwise addition of 50% acetic acid until the pH reaches approximately 6. This step protonates the thiophenolate and the amino group, causing the free **2-Amino-4-methylbenzenethiol** to precipitate out of the aqueous solution.
- **Isolation and Purification:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.



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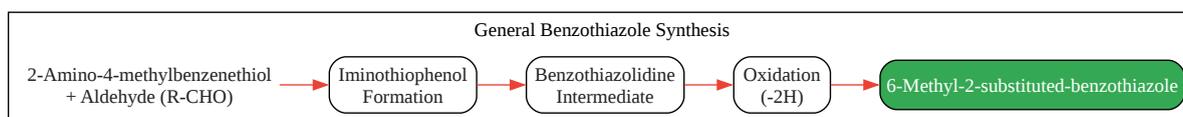
Caption: Workflow for the synthesis of **2-Amino-4-methylbenzenethiol**.

Chemical Reactivity: The Gateway to Benzothiazoles

The synthetic power of **2-Amino-4-methylbenzenethiol** lies in its ability to undergo condensation reactions to form the benzothiazole scaffold. This transformation is a cornerstone of heterocyclic chemistry and is widely employed in the synthesis of biologically active molecules.[5][6]

The general mechanism involves a tandem sequence:

- **Iminothiophenol Formation:** The nucleophilic amino group attacks an electrophilic carbon (e.g., the carbonyl carbon of an aldehyde or carboxylic acid derivative). This is typically the rate-determining step and can be acid-catalyzed.[7]
- **Intramolecular Cyclization:** The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered benzothiazolidine intermediate.
- **Dehydrogenation/Aromatization:** The unstable benzothiazolidine intermediate readily undergoes oxidation (often by air or a mild oxidant) to lose two hydrogen atoms, resulting in the formation of the stable, aromatic benzothiazole ring system.[8]



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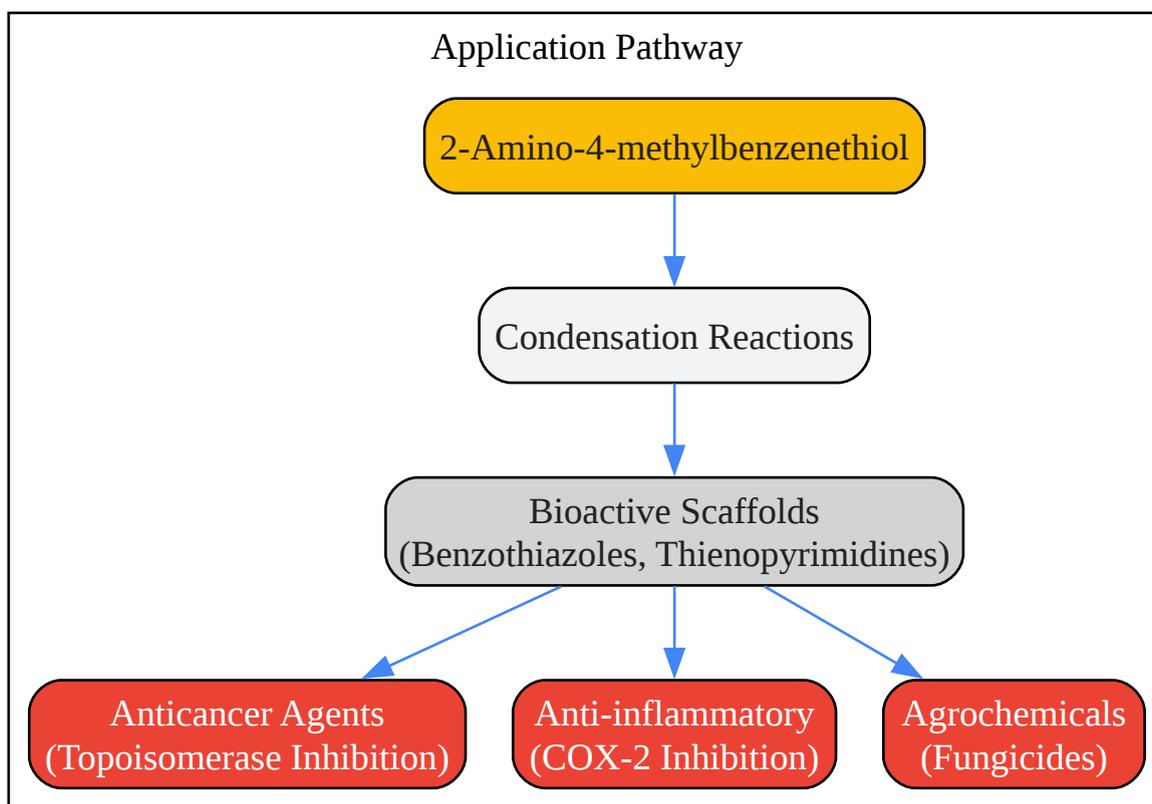
Caption: Reaction mechanism for benzothiazole formation.

This reactivity makes it a key building block for compounds like 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones and azaphenothiazines, as demonstrated with analogous substrates.[9]

Applications in Drug Discovery and Agrochemicals

The true value of **2-Amino-4-methylbenzenethiol** is realized in the biological activities of the compounds derived from it. The benzothiazole and thienopyrimidine cores are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[10]

- **Anticancer Agents:** Many thienopyrimidine derivatives, which can be synthesized from precursors like 2-aminothiophenols, have shown potent anticancer activity. For instance, certain derivatives act as dual inhibitors of Topoisomerase-I and Topoisomerase-II, enzymes critical for DNA replication in cancer cells.[11] By stabilizing the DNA-enzyme complex, these inhibitors prevent the re-ligation of DNA strands, leading to cell death.[11]
- **Anti-inflammatory Agents:** The cyclooxygenase (COX) enzymes are key targets in inflammation. Scaffolds derived from aminothiophenols have been incorporated into molecules designed as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with fewer gastrointestinal side effects.[11]
- **Agrochemicals:** A structurally related compound, 2-Amino-4-methylbenzothiazole, is a critical intermediate in the synthesis of Tricyclazole.[12] Tricyclazole is a highly effective systemic fungicide used to control rice blast disease, a major threat to global food security.[12] This highlights the broader industrial and agricultural importance of this chemical family.
- **Thiopeptide Antibiotics:** While not a direct application, the study of aminothiophenols contributes to the broader understanding of sulfur-containing heterocycles, which are central to the structure and function of thiopeptide antibiotics known for their potent activity against Gram-positive bacteria.[13]



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Caption: From chemical intermediate to functional applications.

Analytical Characterization

Rigorous structural confirmation and purity assessment are paramount. A combination of spectroscopic methods is employed for the unambiguous characterization of **2-Amino-4-methylbenzenethiol**.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	- Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - -NH_2 Protons: A broad singlet, typically in the range of 3.5-5.0 ppm. - -SH Proton: A singlet, often broad, in the range of 3.0-4.0 ppm. - -CH_3 Protons: A sharp singlet around 2.2-2.4 ppm.
^{13}C NMR	- Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm). - Methyl Carbon: A signal in the aliphatic region (~20-25 ppm).
IR Spectroscopy	- N-H Stretch: Two characteristic peaks (symmetric and asymmetric) around 3300-3500 cm^{-1} . - S-H Stretch: A weak, sharp peak around 2550-2600 cm^{-1} . - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} . - C=C Aromatic Stretch: Peaks in the 1450-1600 cm^{-1} region.
Mass Spectrometry	- Molecular Ion (M^+): A prominent peak at $m/z = 139.05$ (for the exact mass).

Note: Exact chemical shifts and peak positions can vary depending on the solvent and concentration.

Safety, Handling, and Storage

2-Amino-4-methylbenzenethiol is a hazardous chemical and must be handled with appropriate precautions.

- GHS Hazard Classification: According to aggregated data, this compound is classified as Harmful if swallowed (H302) and Causes severe skin burns and eye damage (H314).[2][3] It is designated as UN Hazard Class 8.[3]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
- Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and in a freezer at or below -20°C to prevent oxidation of the thiol group.[3]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

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